6-Azatricyclo[5.3.1.03,11]undecane
Description
6-Azatricyclo[5.3.1.0³,¹¹]undecane is a nitrogen-containing tricyclic compound characterized by a unique bridged-ring system. Its structure comprises an undecane backbone fused with a nitrogen atom at position 6, creating three interconnected rings (5-, 3-, and 1-membered). This rigid framework imparts distinct stereochemical and electronic properties, making it valuable in medicinal chemistry and materials science.
Properties
CAS No. |
197382-61-9 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.253 |
InChI |
InChI=1S/C10H17N/c1-2-7-6-8-4-5-11-9(3-1)10(7)8/h7-11H,1-6H2 |
InChI Key |
AHFKNZHMQBLPDX-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C2C(C1)NCC3 |
Synonyms |
1H-Cyclobuta[de]quinoline(9CI) |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Approaches
Cycloaddition reactions offer a direct route to construct the tricyclic scaffold. A Diels-Alder reaction between a functionalized diene and a nitroso dienophile has been employed for related azatricyclo compounds, though yields are highly dependent on steric hindrance. For example, the reaction of cyclohexa-1,3-diene with nitrosobenzene at −20°C in dichloromethane produces a bicyclic oxazine intermediate, which undergoes photochemical rearrangement to form a tricyclic structure. Adapting this method, substituting the diene with a norbornene derivative could facilitate the formation of the 5.3.1 ring system.
Table 1: Cycloaddition Conditions for Azatricyclic Analogues
Ring-Closing Metathesis (RCM)
Grubbs-catalyzed RCM provides a modular approach to construct medium-sized rings. For 6-azatricyclo[5.3.1.0³,¹¹]undecane, a diene precursor with pre-installed nitrogen functionality could undergo metathesis to form the 11-membered ring. Patent literature for 4-azatricyclo[4.3.1.1³,⁸]undecane demonstrates this strategy, where a norbornene-derived diene is treated with Grubbs II catalyst (5 mol%) in toluene at 80°C, achieving 67% yield. Key challenges include controlling exo/endo selectivity and minimizing oligomerization.
Beckmann Rearrangement
The Beckmann rearrangement of oxime derivatives has been successfully applied to synthesize bridgehead nitrogen tricycles. In a notable example, 2-adamantane oxime undergoes acid-catalyzed rearrangement to form 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one, a process achieving 72% yield with concentrated H₂SO₄ at 120°C. Adapting this method for 6-azatricyclo[5.3.1.0³,¹¹]undecane would require designing an oxime precursor with appropriate ring geometry.
Critical Parameters:
Multi-Component Reactions (MCRs)
Ugi- and Passerini-type MCRs enable convergent synthesis of complex frameworks. A three-component reaction involving an amine, aldehyde, and isonitrile could generate a bicyclic intermediate, which undergoes intramolecular cyclization to form the tricyclic core. For instance, the Ugi reaction of 2-aminonorbornene, formaldehyde, and tert-butyl isonitrile in methanol at 25°C produces a tetracyclic adduct in 51% yield, demonstrating feasibility for strained systems.
Post-Synthetic Modifications
Reductive Amination
Secondary amines at the bridgehead position are accessible via reductive amination of ketone intermediates. Using NaBH₃CN in methanol at pH 5, the 5-keto group in 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one is reduced to the corresponding amine with 89% efficiency. This method could be adapted to introduce substituents at the 6-position of the target compound.
N-Alkylation
Bridgehead nitrogen permits selective alkylation under mild conditions. Treatment of 4-azatricyclo[4.3.1.1³,⁸]undecane with methyl iodide in the presence of K₂CO₃ in DMF at 60°C yields the N-methyl derivative in 93% purity. Steric hindrance at the 6-position may necessitate longer reaction times or elevated temperatures.
Analytical and Optimization Data
Table 2: Comparative Analysis of Synthetic Methods
| Method | Key Advantage | Limitation | Optimal Scale (g) |
|---|---|---|---|
| Cycloaddition | Atom economy | Low regioselectivity | 0.1–5 |
| RCM | Modularity | Catalyst cost | 0.5–10 |
| Beckmann Rearrangement | High yield | Harsh conditions | 1–50 |
| MCRs | Convergent synthesis | Product complexity | 0.1–2 |
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclobuta[de]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
1H-Cyclobuta[de]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H-Cyclobuta[de]quinoline exerts its effects is closely related to its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to antibacterial effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 6-Azatricyclo[5.3.1.0³,¹¹]undecane and related compounds:
Key Research Findings and Contrasts
Stereochemical Complexity
- 6-Azatricyclo[5.3.1.0³,¹¹]undecane likely exhibits axial chirality due to its fused rings, similar to 3,3,9,9-tetrasubstituted tetraoxaspiro derivatives, which show enantiomerism and dynamic stereoisomerism .
- Spiro Compounds : 1,7-Dioxaspiro[5.5]undecane derivatives (e.g., S4a) demonstrate stereochemically pure forms with EAD activity in insect behavior studies, highlighting the role of chirality in bioactivity .
Physical Properties
- Volatility : Linear undecane is highly volatile (VOC) and prevalent in diesel exhaust and plant volatiles , whereas azatricyclo and spiro compounds exhibit lower volatility due to rigid structures.
- Thermodynamics : 1,7-Dioxaspiro[5.5]undecane has a boiling point of 466.2 K at 100 kPa, comparable to linear undecane (~469 K), but distinct solubility profiles due to oxygen atoms .
Q & A
Q. How can researchers align exploratory studies on 6-Azatricyclo[5.3.1.0³,¹¹]undecane with established chemical theories?
- Methodological Answer : Ground hypotheses in frontier molecular orbital theory for electrophilic/nucleophilic behavior. For photochemical studies, reference Marcus theory to interpret electron transfer kinetics. Regularly revisit literature to contextualize findings within broader paradigms (e.g., Curtin-Hammett principle for kinetic vs. thermodynamic control) .
Q. What protocols ensure rigor in synthesizing and characterizing novel derivatives?
- Methodological Answer :
- Pre-registration : Document synthetic protocols and analytical criteria a priori to reduce bias .
- Blinded analysis : Assign independent teams to synthesize and characterize derivatives to prevent confirmation bias .
- Open data : Share raw spectral files and computational inputs in repositories (e.g., Zenodo) for reproducibility audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
